molecular formula C15H14O3 B11979911 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11979911
M. Wt: 242.27 g/mol
InChI Key: GARBLMXFSNEPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

  • 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
  • 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
  • 2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5-ethyl-2,3-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O3/c1-4-10-5-15(16)18-14-7-13-11(6-12(10)14)8(2)9(3)17-13/h5-7H,4H2,1-3H3

InChI Key

GARBLMXFSNEPTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C

Origin of Product

United States

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